4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a dichlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-dichloroacetophenone with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)propionic acid: Shares the dichlorophenyl group but differs in the functional groups attached to the phenyl ring.
4-[3-(2,4-Dichlorophenyl)acryloyl]morpholine: Contains a similar dichlorophenyl group but has different substituents and functional groups.
Uniqueness
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H12Cl2OS |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
KNCCBSKDTKJBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S |
Origin of Product |
United States |
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